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molecular formula C5H6BrNO2S B2956559 3-(2-Bromoethyl)thiazolidine-2,4-dione CAS No. 37014-27-0

3-(2-Bromoethyl)thiazolidine-2,4-dione

Cat. No. B2956559
M. Wt: 224.07
InChI Key: ILPFZCPNULAAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187487B2

Procedure details

To a 50 ml 3-neck flask, NaH (60% in mineral oil) (0.614 g, 25.6 mmole) was taken in DMF (20 mL) under N2 atmosphere and cooled to 0° C. To this, thiazolidine-2,4-dione (2.0 g, 1.707 mmole) followed by dibromoethane (1.61 mL, 18.78 mmole) were added at 0° C. and the reaction mixture was stirred at room temperature for 2 hrs. After completion of the reaction, ice was added to the reaction mixture and product was extracted with EtOAc. The combined organic layer was washed with water, dried over Na2SO4 and evaporated to get the crude product which was subjected for the column purification. The crude compound was purified using column purification using 60-120 mesh size neutral silica by eluting the compound with 20-25% EtOAc in hexanes to yield 1.5 g of 3-(2-bromoethyl)thiazolidine-2,4-dione.
Name
Quantity
0.614 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.61 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[S:3]1[CH2:7][C:6](=[O:8])[NH:5][C:4]1=[O:9].[Br:10][CH:11](Br)[CH3:12]>CN(C=O)C>[Br:10][CH2:11][CH2:12][N:5]1[C:6](=[O:8])[CH2:7][S:3][C:4]1=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0.614 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Step Three
Name
Quantity
1.61 mL
Type
reactant
Smiles
BrC(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at 0° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, ice
ADDITION
Type
ADDITION
Details
was added to the reaction mixture and product
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to get the crude product which
CUSTOM
Type
CUSTOM
Details
was subjected for the column purification
CUSTOM
Type
CUSTOM
Details
The crude compound was purified
CUSTOM
Type
CUSTOM
Details
column purification
WASH
Type
WASH
Details
by eluting the compound with 20-25% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCN1C(SCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 392.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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